molecular formula C25H30N2O5 B2649778 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 384376-09-4

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2649778
CAS RN: 384376-09-4
M. Wt: 438.524
InChI Key: CVAOQPDBAPIYHI-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-methoxyphenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Research on the synthesis of related compounds demonstrates diverse methodologies for creating derivatives with potential applications in materials science, medicinal chemistry, and chemical sensing. For instance, Vydzhak and Panchishyn (2010) detailed a synthesis approach for derivatives that could be pertinent to understanding reactions and applications of the mentioned compound. They described the high-yield formation of 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which could be relevant for generating a wide range of derivatives for further research applications (Vydzhak & Panchishyn, 2010).

Fluorescent Probes for Gas Detection

A study by Wang et al. (2015) explored the development of fluorescent probes based on a core structure similar to the compound for the detection of carbon dioxide. This research signifies the potential of such compounds in creating sensors for environmental monitoring and medical applications, showcasing the versatility of pyrrole derivatives in scientific research (Wang et al., 2015).

Generation of Structurally Diverse Libraries

Roman (2013) utilized a ketonic Mannich base for alkylation and ring closure reactions to generate a library of structurally diverse compounds. This work highlights the adaptability of compounds with similar functional groups in producing a broad array of chemical entities, potentially including pharmaceuticals and research chemicals (Roman, 2013).

Antimicrobial and Antitumor Activities

Research also delves into the antimicrobial and antitumor potentials of pyrrole derivatives. Kumar et al. (2017) synthesized novel isoxazoline incorporated pyrrole derivatives, demonstrating their in vitro antibacterial activity. This suggests that structurally related compounds could be explored for their antimicrobial properties, contributing to the development of new therapeutic agents (Kumar et al., 2017).

Electronic and Optical Materials

The synthesis and characterization of pyrrole derivatives for applications in electronic and optical materials have been investigated. Singh et al. (2014) conducted a combined experimental and computational study on a pyrrole chalcone derivative, highlighting its potential in the formation of new heterocyclic compounds and non-linear optical materials. This underscores the relevance of pyrrole derivatives in the development of advanced materials for electronics and photonics (Singh et al., 2014).

properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O5/c1-16(2)32-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(31-5)11-7-17)27(15-14-26(3)4)25(30)24(21)29/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVRBSFGUPPEHF-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)OC)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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